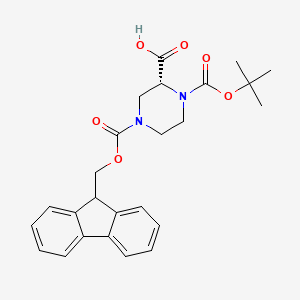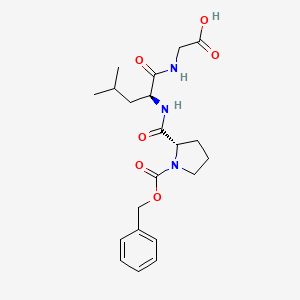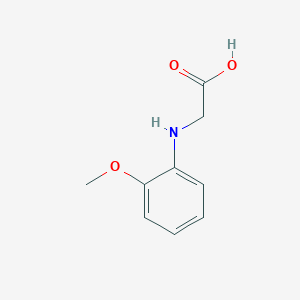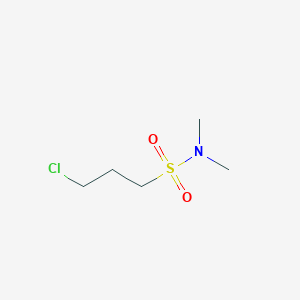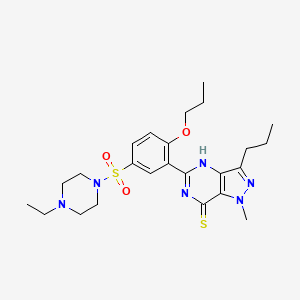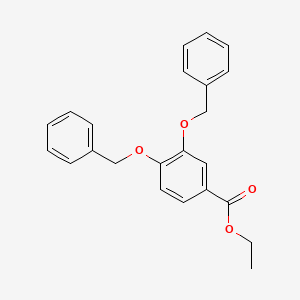
3,4-ビス(ベンジルオキシ)安息香酸エチル
概要
説明
Ethyl 3,4-bis(benzyloxy)benzoate is an organic compound with the molecular formula C23H22O4 It is a derivative of benzoic acid and is characterized by the presence of two benzyloxy groups attached to the benzene ring
科学的研究の応用
Ethyl 3,4-bis(benzyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a model compound for understanding biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3,4-bis(benzyloxy)benzoate can be synthesized through the reaction of ethyl 3,4-dihydroxybenzoate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone at room temperature for several hours . The yield of this reaction is generally high, making it an efficient method for producing the compound.
Industrial Production Methods
While specific industrial production methods for ethyl 3,4-bis(benzyloxy)benzoate are not well-documented, the general principles of ester synthesis and benzyloxy group introduction can be applied. Industrial production would likely involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Ethyl 3,4-bis(benzyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
作用機序
The mechanism of action of ethyl 3,4-bis(benzyloxy)benzoate involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding to enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules.
類似化合物との比較
Similar Compounds
Ethyl 3,4-dihydroxybenzoate: Lacks the benzyloxy groups, making it less hydrophobic.
Ethyl 3,4-dimethoxybenzoate: Contains methoxy groups instead of benzyloxy groups, affecting its reactivity and interactions.
Ethyl 3,4-dibenzyloxybenzoate: Similar structure but with different substituents on the benzene ring.
Uniqueness
Ethyl 3,4-bis(benzyloxy)benzoate is unique due to the presence of two benzyloxy groups, which enhance its hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
ethyl 3,4-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-2-25-23(24)20-13-14-21(26-16-18-9-5-3-6-10-18)22(15-20)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGDJCJJPUKBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462483 | |
| Record name | ethyl-3,4-dibenzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174398-83-5 | |
| Record name | ethyl-3,4-dibenzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

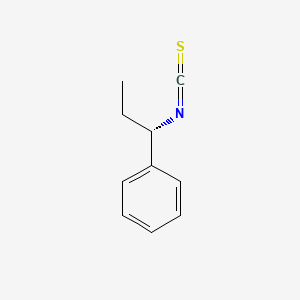
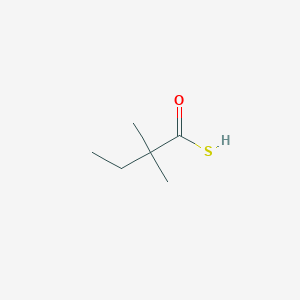
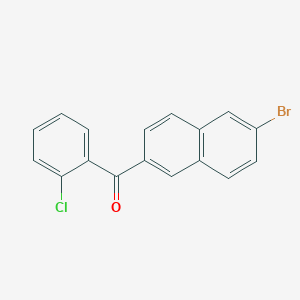
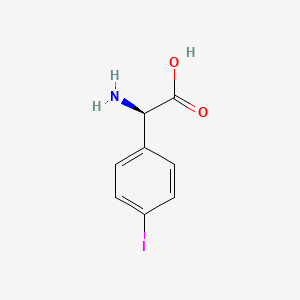
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
